5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
CAS No.: 2098031-57-1
Cat. No.: VC3108188
Molecular Formula: C9H15BrCl2N4
Molecular Weight: 330.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098031-57-1 |
|---|---|
| Molecular Formula | C9H15BrCl2N4 |
| Molecular Weight | 330.05 g/mol |
| IUPAC Name | 5-bromo-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H |
| Standard InChI Key | AUBZMNYBZFCJRV-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NC2=NC=C(C=N2)Br.Cl.Cl |
| Canonical SMILES | C1CNCCC1NC2=NC=C(C=N2)Br.Cl.Cl |
Introduction
5-Bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound belonging to the pyrimidine class, specifically characterized by the presence of a bromine atom and a piperidine moiety. Pyrimidines are significant in various biological processes and pharmaceutical applications due to their structural similarity to nucleic acid bases. This compound is particularly noted for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.
Synthesis and Chemical Reactions
The synthesis of 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the bromine and piperidine moieties. These methods may vary depending on specific laboratory protocols and desired yields. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Biological Significance and Potential Applications
Pyrimidine derivatives, including 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, are of interest in medicinal chemistry due to their potential therapeutic effects. Preliminary studies suggest that compounds in this class can exhibit significant activity against certain cancer cell lines or microbial pathogens, indicating their potential roles in pharmacological interventions.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound. High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume